Cas no 56120-79-7 (3-(3-chloro-4-methoxyphenyl)propanenitrile)
3-(3-chloro-4-methoxyphenyl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(3-chloro-4-methoxyphenyl)propanenitrile
- 56120-79-7
- EN300-1982052
-
- Inchi: 1S/C10H10ClNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7H,2-3H2,1H3
- InChI Key: DHURPDQDYODKER-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CCC#N)OC
Computed Properties
- Exact Mass: 195.0450916g/mol
- Monoisotopic Mass: 195.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 33Ų
3-(3-chloro-4-methoxyphenyl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982052-1g |
3-(3-chloro-4-methoxyphenyl)propanenitrile |
56120-79-7 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1982052-5g |
3-(3-chloro-4-methoxyphenyl)propanenitrile |
56120-79-7 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1982052-10g |
3-(3-chloro-4-methoxyphenyl)propanenitrile |
56120-79-7 | 10g |
$3315.0 | 2023-09-16 | ||
| Enamine | EN300-1982052-0.05g |
3-(3-chloro-4-methoxyphenyl)propanenitrile |
56120-79-7 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1982052-0.1g |
3-(3-chloro-4-methoxyphenyl)propanenitrile |
56120-79-7 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1982052-0.25g |
3-(3-chloro-4-methoxyphenyl)propanenitrile |
56120-79-7 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1982052-0.5g |
3-(3-chloro-4-methoxyphenyl)propanenitrile |
56120-79-7 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1982052-1.0g |
3-(3-chloro-4-methoxyphenyl)propanenitrile |
56120-79-7 | 1g |
$785.0 | 2023-05-31 | ||
| Enamine | EN300-1982052-2.5g |
3-(3-chloro-4-methoxyphenyl)propanenitrile |
56120-79-7 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1982052-5.0g |
3-(3-chloro-4-methoxyphenyl)propanenitrile |
56120-79-7 | 5g |
$2277.0 | 2023-05-31 |
3-(3-chloro-4-methoxyphenyl)propanenitrile Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-(3-chloro-4-methoxyphenyl)propanenitrile
3-(3-Chloro-4-Methoxyphenyl)Propanenitrile: A Comprehensive Overview
3-(3-Chloro-4-Methoxyphenyl)Propanenitrile, also known by its CAS registry number 56120-79-7, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a phenyl ring substituted with chlorine and methoxy groups, connected to a nitrile group via a three-carbon chain. The combination of these functional groups imparts the compound with distinctive chemical and physical properties, making it a valuable intermediate in organic synthesis.
The molecular formula of 3-(3-Chloro-4-Methoxyphenyl)Propanenitrile is C10H10ClNO, and its molecular weight is approximately 195.66 g/mol. The compound exists as a white crystalline solid under standard conditions, with a melting point of around 55°C and a boiling point of approximately 240°C. Its solubility in common solvents such as water, ethanol, and dichloromethane has been well-documented, making it suitable for various synthetic procedures.
Recent advancements in synthetic chemistry have highlighted the importance of 3-(3-Chloro-4-Methoxyphenyl)Propanenitrile as an intermediate in the production of bioactive compounds. For instance, researchers have utilized this compound to synthesize novel analogs with potential anti-inflammatory and anticancer properties. The presence of the nitrile group allows for further functionalization through reactions such as hydrolysis or nucleophilic substitution, enabling the creation of diverse derivatives with tailored biological activities.
In the field of agrochemistry, 3-(3-Chloro-4-Methoxyphenyl)Propanenitrile has been explored as a precursor for herbicides and insecticides. Its ability to undergo selective transformations has made it an attractive candidate for developing environmentally friendly pest control agents. Furthermore, studies have demonstrated that this compound exhibits moderate toxicity towards certain pest species, suggesting its potential utility in integrated pest management systems.
The synthesis of 3-(3-Chloro-4-Methoxyphenyl)Propanenitrile typically involves multi-step processes that combine substitution and condensation reactions. A common approach involves the reaction of chloromethyl methyl ether with a substituted benzene derivative followed by cyanation using appropriate reagents. Recent optimizations in reaction conditions have improved the yield and purity of this compound, making it more accessible for large-scale production.
In terms of toxicity and environmental impact, studies have shown that 3-(3-Chloro-4-Methoxyphenyl)Propanenitrile exhibits low acute toxicity in laboratory animals when administered at moderate doses. However, chronic exposure may lead to adverse effects on liver and kidney function. These findings underscore the importance of implementing proper safety measures during handling and storage of this compound.
The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of 3-(3-Chloro-4-Methoxyphenyl)Propanenitrile. Quantum mechanical calculations have revealed that the nitrile group significantly influences the compound's electronic properties, facilitating its participation in various chemical transformations. Such computational studies are invaluable for predicting reaction outcomes and designing efficient synthetic pathways.
In conclusion, 3-(3-Chloro-4-Methoxyphenyl)Propanenitrile, CAS No: 56120-79-7, is a multifaceted organic compound with promising applications across multiple industries. Its unique structure and reactivity make it an essential building block in organic synthesis, while ongoing research continues to uncover new avenues for its utilization. As advancements in synthetic methods and biological evaluations progress, this compound is poised to play an increasingly important role in both academic and industrial settings.
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